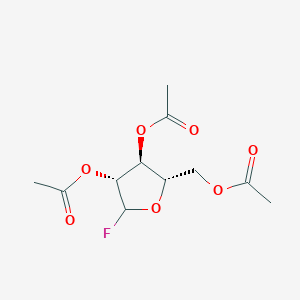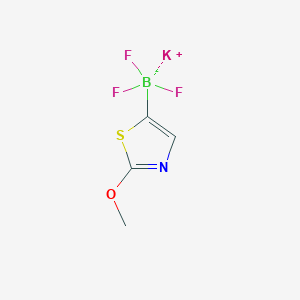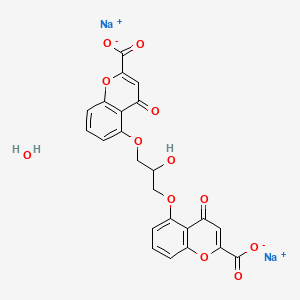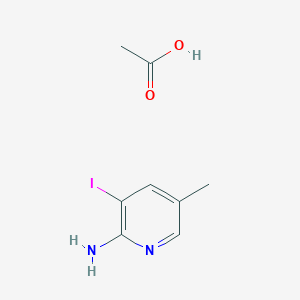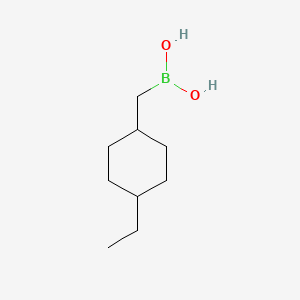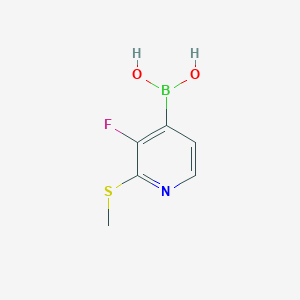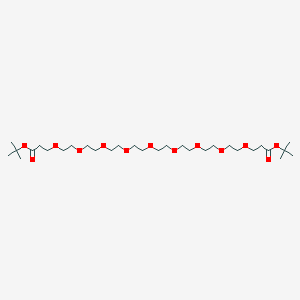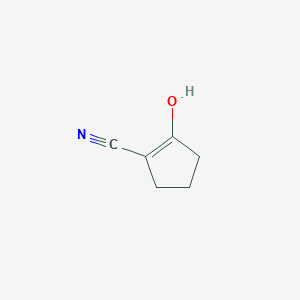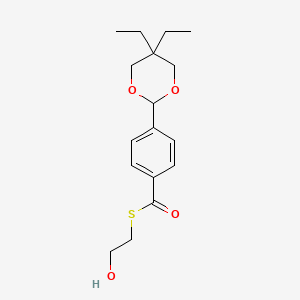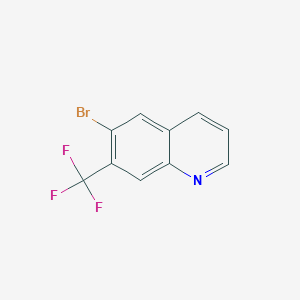
Hydroxy-PEG3-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG3-ethyl ester, also known as ethyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, is a compound with the molecular formula C9H18O5 and a molecular weight of 206.24 g/mol . This compound is a polyethylene glycol derivative, which is widely used in various fields due to its solubility in both aqueous and organic solvents, biological compatibility, and ease of chemical modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG3-ethyl ester can be synthesized through several methods. One common method involves the esterification of polyethylene glycol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products . The final product is usually subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG3-ethyl ester undergoes various chemical reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Oxidation: Can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Esterification: Ethyl chloroformate, triethylamine, dichloromethane, room temperature.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, elevated temperature.
Oxidation: Potassium permanganate, sulfuric acid, room temperature.
Major Products Formed
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
Hydroxy-PEG3-ethyl ester is extensively used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of Hydroxy-PEG3-ethyl ester involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can modify the surface properties of proteins and nucleic acids, thereby enhancing their solubility and stability . The compound can also act as a carrier for drug molecules, facilitating their transport across biological membranes and improving their bioavailability .
Comparison with Similar Compounds
Hydroxy-PEG3-ethyl ester can be compared with other polyethylene glycol derivatives such as:
Methoxy-PEG3-ethyl ester: Similar in structure but with a methoxy group instead of a hydroxy group, leading to different solubility and reactivity properties.
Carboxy-PEG3-ethyl ester: Contains a carboxylic acid group, making it more reactive towards nucleophiles and suitable for different applications.
This compound is unique due to its hydroxy group, which provides additional sites for chemical modification and enhances its solubility in both aqueous and organic solvents .
Properties
IUPAC Name |
ethyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHZTSKIYZKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
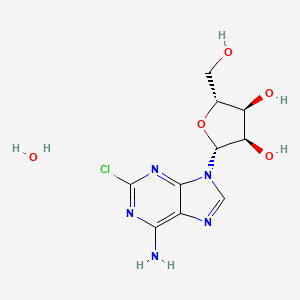

![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)
